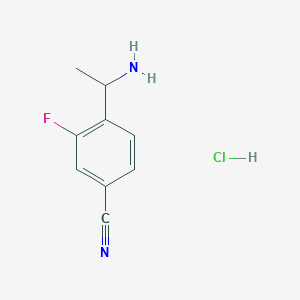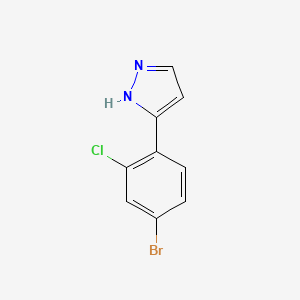
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
描述
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common method is the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable diketone and an amine, the pyrrole ring can be formed through a Paal-Knorr synthesis
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The purification process may involve techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反应分析
Types of Reactions
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
科学研究应用
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The functional groups on the compound allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or a chemical process.
相似化合物的比较
Similar Compounds
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-methanol: Contains a hydroxymethyl group instead of a carboxylic acid.
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-ethyl ester: Features an ester group in place of the carboxylic acid.
Uniqueness
The uniqueness of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its carboxylic acid group, in particular, allows for further derivatization and interaction with biological molecules, making it a versatile compound in various fields of research.
属性
IUPAC Name |
4-acetyl-5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-5(2)8-9(7(4)13)6(3)12-10(8)11(14)15/h5,12H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJULLPVWPMCVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)C(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)





